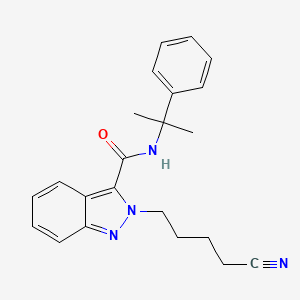

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide

Description

Properties

CAS No. |

2365471-69-6 |

|---|---|

Molecular Formula |

C22H24N4O |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |

InChI |

InChI=1S/C22H24N4O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)25-26(20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,16H2,1-2H3,(H,24,27) |

InChI Key |

HZXAXDPZAHVPGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=C3C=CC=CC3=NN2CCCCC#N |

Origin of Product |

United States |

Preparation Methods

Diazonium-Free Route from Phenylhydrazine and Benzaldehyde

This method begins with the condensation of phenylhydrazine (7) and benzaldehyde (8) to form benzaldehyde phenylhydrazone (9). Reaction with oxalyl chloride yields an intermediate (10), which undergoes a Friedel-Crafts alkylation using aluminum chloride (AlCl₃) in dichloromethane to produce benzylideneaminoisatin (11). Hydrolysis and ring rearrangement of 11 in an aqueous acidic medium (acetic acid and hydrochloric acid) at 90±5°C for 1 hour generates indazole-3-carboxylic acid (2) in 76% yield.

Critical Reaction Parameters:

- Step 1 (Formation of 9): Conducted in aqueous or water-alcohol mixtures at 25–30°C for 1 hour.

- Step 2 (Formation of 10): Performed in dichloromethane at 40°C for 2 hours.

- Step 3 (Friedel-Crafts): Reflux in dichloromethane with AlCl₃.

- Step 4 (Hydrolysis): Acidic hydrolysis at 90°C with subsequent cooling to 15°C for crystallization.

Crystal Form Optimization

Indazole-3-carboxylic acid exists in two polymorphic forms:

- Form A: Solvent-free, obtained by suspending Form B in refluxing methanol or recrystallizing from DMF/5% HCl.

- Form B: Isolated from dichloromethane or methyl tert-butyl ether (MTBE), characterized by distinct X-ray powder diffraction (XRPD) peaks.

Table 1: XRPD Peaks for Indazole-3-Carboxylic Acid Polymorphs

| Form | 2θ Values (°) |

|---|---|

| A | 14.2, 16.5, 17.8, 25.3, 28.7 |

| B | 12.9, 15.4, 19.1, 22.6, 26.9 |

Thermogravimetric analysis (TGA) confirms Form A’s stability up to 200°C, whereas Form B shows gradual solvent loss.

Introduction of the 4-cyanobutyl group at the indazole nitrogen proceeds via alkylation of indazole-3-carboxylic acid. Methyl 1H-indazole-3-carboxylate or the free acid reacts with 4-bromobutanenitrile in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12–24 hours.

Key Considerations:

- Solvent Choice: DMF facilitates nucleophilic substitution due to its high polarity.

- Byproducts: Competing O-alkylation is minimized by using silver nitrate (AgNO₃) as a catalyst.

- Yield: Reported yields range from 65% to 78%, depending on precursor purity.

Coupling with Cumylamine

The final step involves amide bond formation between 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid (12) and cumylamine. Two coupling strategies are prevalent:

Acid Chloride Method

Conversion of 12 to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with cumylamine in dichloromethane at 0–25°C. This method affords moderate yields (50–60%) but requires careful handling of moisture-sensitive intermediates.

Carbodiimide-Mediated Coupling

Employing coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of diisopropylethylamine (DIPEA) in DMF. This approach achieves higher yields (75–85%) and is scalable for industrial production.

Representative Protocol:

- Activation: 12 (1.0 equiv), HBTU (1.2 equiv), and DIPEA (3.0 equiv) in DMF, stirred at room temperature for 2 hours.

- Coupling: Addition of cumylamine (1.1 equiv), stirred overnight at 45°C.

- Workup: Concentration under reduced pressure, trituration with dichloromethane, and filtration yield the crude product.

Purification and Isolation

Crude CUMYL-4CN-BINACA is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) analysis confirms purity >98%, with characteristic retention times of 12.3 minutes (C18 column, acetonitrile/water 70:30).

Table 2: Spectral Data for CUMYL-4CN-BINACA

| Technique | Data |

|---|---|

| ¹H NMR | δ 8.21 (d, J=8.4 Hz, 1H), 7.54–7.48 (m, 5H), 4.52 (t, J=6.8 Hz, 2H) |

| HRMS | m/z 360.452 [M+H]⁺ (calculated for C₂₂H₂₄N₄O) |

| IR | ν 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O) |

Analytical Characterization

Final product validation employs a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 360.452.

- X-ray Crystallography: Resolves the positional isomerism at the indazole nitrogen, distinguishing 1H- and 2H-regioisomers.

- Stability Testing: Thermal decomposition occurs at 210°C, with no detectable cyanide release under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemical Profile

CUMYL-4CN-BINACA has the molecular formula and a molecular weight of approximately 360.452 g/mol. It is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.

Forensic Applications

Detection and Identification

CUMYL-4CN-BINACA was first identified in seized herbal products in 2016. Its detection has been facilitated by advanced analytical techniques such as:

- Liquid Chromatography–High Resolution Mass Spectrometry (LC-HR/MS)

- Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI/MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared Spectroscopy (FT-IR)

These methods have proven effective in quantifying CUMYL-4CN-BINACA in biological samples, including blood, which is crucial for toxicological investigations . A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the quantification of this compound in post-mortem blood samples, with a detection range from 0.1 to 50 ng/mL .

Case Studies

In forensic cases, CUMYL-4CN-BINACA has been implicated in incidents involving synthetic cannabinoid use. Its rapid identification in seized materials has led to improved understanding and management of synthetic drug abuse, aiding law enforcement agencies in controlling its distribution .

Pharmacological Insights

Mechanism of Action

As a synthetic cannabinoid, CUMYL-4CN-BINACA interacts with the cannabinoid receptors in the brain, primarily the CB1 receptor. This interaction mimics the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis, leading to psychoactive effects that can include euphoria, altered perception, and anxiety .

Toxicological Effects

Research indicates that synthetic cannabinoids like CUMYL-4CN-BINACA can produce more potent effects than natural cannabinoids, leading to increased risks of adverse health outcomes. Reports have documented severe intoxication cases resulting from its use, highlighting the necessity for ongoing surveillance and research into its safety profile .

Research Applications

Clinical Toxicology

CUMYL-4CN-BINACA serves as a subject of study in clinical toxicology due to its prevalence in drug abuse cases. Understanding its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—can provide insights into its effects on human health. Current studies focus on:

- Metabolism Pathways : Identifying major metabolites formed during metabolism can inform risk assessments for users.

- Dose-response Relationships : Investigating how varying doses affect physiological responses can aid in developing treatment protocols for overdose cases .

Summary Table: Analytical Methods for CUMYL-4CN-BINACA

| Analytical Method | Application | Key Features |

|---|---|---|

| Liquid Chromatography-HR/MS | Identification | High sensitivity and specificity |

| Gas Chromatography-EI/MS | Confirmation | Effective for volatile compounds |

| NMR Spectroscopy | Structural elucidation | Provides detailed molecular structure |

| UPLC-MS/MS | Quantification | Validated method for biological samples |

Mechanism of Action

The mechanism of action of 2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide

- Molecular Formula : C₂₂H₂₄N₄O

- Molecular Weight : 360.1950 g/mol

- CAS Number : 1631074-54-8

- Common Names : CUMYL-4CN-BINACA, 4-CN-CUMYL-BUTINACA, SGT-78

Structural Features: CUMYL-4CN-BINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids. Key structural elements include:

- An indazole core substituted at the 1-position with a 4-cyanobutyl chain.

- A cumyl group (N-(2-phenylpropan-2-yl)) attached to the carboxamide moiety. The cyanobutyl substituent enhances metabolic stability and receptor binding affinity compared to earlier analogs .

Pharmacological Profile: CUMYL-4CN-BINACA acts as a potent agonist at cannabinoid receptors CB₁ and CB₂, mimicking the effects of Δ⁹-THC but with higher potency. It was first identified in 2017 in herbal mixtures and post-mortem blood samples, linked to severe intoxication cases .

Legal Status :

- Controlled under EU Council Decision 2018/748 .

- Listed in Hong Kong’s Dangerous Drugs Ordinance (Cap. 134) and U.S. state legislations (e.g., West Virginia HB 3434) .

Structural Analogues

Table 1: Key Structural and Pharmacological Differences

| Compound | Core Structure | Substituents | Molecular Formula | Potency (Relative to THC) | Legal Status |

|---|---|---|---|---|---|

| CUMYL-4CN-BINACA | Indazole-3-carboxamide | 1-(4-Cyanobutyl), N-(cumyl) | C₂₂H₂₄N₄O | ~100× | Controlled (EU, US, HK) |

| CUMYL-PINACA | Indazole-3-carboxamide | 1-Pentyl, N-(cumyl) | C₂₃H₂₇N₃O | ~50× | Controlled in some regions |

| 5F-CUMYL-PINACA | Indazole-3-carboxamide | 1-(5-Fluoropentyl), N-(cumyl) | C₂₃H₂₆FN₃O | ~200× | Controlled (EU, US) |

| CUMYL-PEGACLONE | Pyrrolo[1,2-a]indol-1-one | 5-Pentyl, 2-(cumyl) | C₂₂H₂₄N₄O | ~80× | Emerging control measures |

Key Observations :

- Cyanobutyl vs. Pentyl Chains: The 4-cyanobutyl group in CUMYL-4CN-BINACA increases metabolic resistance compared to pentyl chains in CUMYL-PINACA, prolonging its effects .

- Fluorinated Analogs : 5F-CUMYL-PINACA’s fluoropentyl chain enhances CB₁ affinity, making it more potent but prone to toxic metabolites (e.g., fluoroacetate) .

- Core Modifications : CUMYL-PEGACLONE’s pyrroloindolone core alters receptor interaction kinetics, reducing seizure risks but maintaining psychoactivity .

Metabolic and Toxicological Profiles

Table 2: Metabolic Stability and Toxicity

| Compound | Primary Metabolites | Half-Life (Blood) | Reported Toxicity |

|---|---|---|---|

| CUMYL-4CN-BINACA | Cyanobutyl hydroxylation products | 6–8 hours | Seizures, cardiac arrest, fatalities |

| CUMYL-PINACA | Pentyl hydroxylation, carboxylation | 4–6 hours | Anxiety, psychosis |

| 5F-CUMYL-PINACA | Fluoropentyl oxidation to fluoroacetate | 8–10 hours | Renal toxicity, neurotoxicity |

Findings :

- CUMYL-4CN-BINACA’s cyanobutyl group produces stable hydroxylated metabolites detectable in blood even after parent compound elimination .

- 5F-CUMYL-PINACA’s fluoroacetate metabolites correlate with higher neurotoxicity in animal models .

Receptor Binding and Potency

- CB₁ Affinity : CUMYL-4CN-BINACA (Ki = 0.5 nM) > 5F-CUMYL-PINACA (Ki = 0.7 nM) > CUMYL-PINACA (Ki = 1.2 nM) .

- Functional Selectivity : CUMYL-4CN-BINACA shows biased agonism toward G-protein signaling over β-arrestin pathways, linked to reduced tolerance development but increased cardiotoxicity .

Legal and Forensic Considerations

Biological Activity

2-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-2H-indazole-3-carboxamide, commonly referred to as CUMYL-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CUMYL-4CN-BINACA has the molecular formula and a molecular weight of approximately 360.452 g/mol. The compound features an indazole core, a characteristic structure found in many synthetic cannabinoids. Its synthesis typically involves the reaction of 1-(4-cyanobutyl)-1H-indazole-3-carboxylic acid with cumylamine, leading to its classification as a new psychoactive substance (NPS) .

CUMYL-4CN-BINACA acts primarily as a full agonist at cannabinoid receptors, specifically CB1 and CB2. Research indicates that it exhibits a higher potency at CB1 receptors compared to CB2 receptors, with an inhibition constant () of 2.6 nM and an effective concentration () of 0.58 nM for CB1 . This agonistic activity influences various physiological processes, including:

- Hypothermia : In vivo studies have shown that administration of CUMYL-4CN-BINACA at doses as low as 1 mg/kg can induce hypothermia in mice .

- Pro-convulsant Effects : The compound has been associated with pro-convulsant activity at lower doses than many other synthetic cannabinoids, indicating significant neuroactive properties .

Biological Activity and Toxicology

The biological activity of CUMYL-4CN-BINACA extends beyond its receptor interactions. Toxicological studies have reported various effects associated with its use:

Cytotoxicity

In vitro assays have been employed to evaluate the cytotoxic effects of CUMYL-4CN-BINACA on human cell lines. These studies assess parameters such as cell viability, membrane integrity, and apoptosis indicators. The findings suggest that the compound may exhibit significant cytotoxicity under certain conditions .

Clinical Symptoms

Reports from clinical cases highlight symptoms associated with CUMYL-4CN-BINACA exposure, including:

- Impairment of the central nervous system (CNS), leading to seizures and acute psychosis.

- Cardiovascular complications such as arrhythmias.

- Hepatotoxicity has also been noted among users .

Case Studies

Several case studies have documented the effects of CUMYL-4CN-BINACA in real-world scenarios:

- Case Study 1 : A young adult presented with severe agitation and altered mental status after using synthetic cannabinoids, later identified as containing CUMYL-4CN-BINACA. The patient exhibited CNS depression and required sedation for management.

- Case Study 2 : An emergency department report described a patient experiencing tachycardia and hypertension linked to the use of products containing CUMYL-4CN-BINACA, emphasizing its cardiovascular impact.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of CUMYL-4CN-BINACA:

- Metabolic Stability : Research indicates that the compound undergoes significant metabolism in liver preparations, with various metabolites identified through high-resolution mass spectrometry (HR-MS) techniques .

| Parameter | Value |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.452 g/mol |

| CB1 Receptor Potency | |

| Hypothermic Dose (i.p.) | 1 mg/kg |

| Pro-convulsant Dose (i.p.) | 0.3 mg/kg |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.